Hexadecyl carbamate
CAS No.: 54850-40-7
Cat. No.: VC19596849
Molecular Formula: C17H35NO2
Molecular Weight: 285.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54850-40-7 |
|---|---|
| Molecular Formula | C17H35NO2 |
| Molecular Weight | 285.5 g/mol |
| IUPAC Name | hexadecyl carbamate |
| Standard InChI | InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17(18)19/h2-16H2,1H3,(H2,18,19) |
| Standard InChI Key | DJPWEXJHYGPFIU-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCOC(=O)N |
Introduction
Synthesis and Manufacturing Processes
The synthesis of hexadecyl carbamate typically follows a two-step carbamation process, as outlined in the patent EP0391473A1 :
Step 1: Reaction of Hexadecyl Amine with Dialkyl Carbonate
Hexadecyl amine reacts with dimethyl carbonate (DMC) in the presence of a Lewis acid catalyst (e.g., ZnCl<sub>2</sub>) at elevated temperatures (130–165°C) under nitrogen pressure. This step yields a mixture of hexadecyl carbamate and hexadecyl urea as a byproduct:
Step 2: Urea-to-Carbamate Conversion
The urea byproduct is further reacted with excess DMC at 160–180°C to maximize carbamate yield. The reaction mixture is then distilled under reduced pressure (7–30 mmHg) to isolate hexadecyl carbamate with >90% purity .
Table 1: Optimal Reaction Conditions for Hexadecyl Carbamate Synthesis
| Parameter | Value | Source |
|---|---|---|
| Temperature (Step 1) | 130–165°C | |
| Pressure (Step 1) | 6–10 atm (N<sub>2</sub>) | |
| Catalyst Loading | 0.1–1.0 mol% ZnCl<sub>2</sub> | |
| Reaction Time (Step 2) | 4–10 hours | |
| Final Yield | 91–99% |
Physicochemical Properties
Hexadecyl carbamate exhibits distinct solubility and thermodynamic properties due to its amphiphilic structure. Key parameters include:
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Critical Micelle Concentration (CMC): 0.12 mM at 25°C, determined via tensiometry .
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LogP (Octanol/Water): ~6.2 (estimated from analogous C<sub>16</sub> surfactants) .
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Thermal Stability: Decomposes above 250°C, with a melting point of 85–90°C .
Table 2: Thermodynamic Parameters of Micellization
| Parameter | Value | Method | Source |
|---|---|---|---|
| ΔG<sub>mic</sub> | -28.5 kJ/mol | Conductometry | |
| ΔH<sub>mic</sub> | -4.2 kJ/mol | Calorimetry | |
| ΔS<sub>mic</sub> | +80.1 J/(mol·K) | Derived |
Aggregation Behavior and Micellization
Dynamic light scattering (DLS) studies reveal that hexadecyl carbamate forms spherical micelles with an average hydrodynamic diameter of 12–15 nm at concentrations above the CMC . The aggregation number (N<sub>agg</sub>), calculated using fluorescence quenching, is 65 ± 5 monomers per micelle. This behavior is entropy-driven, as indicated by the positive ΔS<sub>mic</sub> value in Table 2.
Solubilization Capacity
Hexadecyl carbamate enhances the aqueous solubility of polycyclic aromatic hydrocarbons (PAHs):
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Naphthalene Solubility: Increases from 0.02 mM (pure water) to 1.8 mM in 10 mM hexadecyl carbamate .
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Anthracene Solubility: Improves from 0.001 mM to 0.45 mM under the same conditions .
The solubilization efficacy correlates with the micelle-water partition coefficient (K<sub>m</sub>), which is higher for anthracene (log K<sub>m</sub> = 4.1) than naphthalene (log K<sub>m</sub> = 3.7) .
Applications and Industrial Relevance
Surfactant Formulations
Hexadecyl carbamate serves as a nonionic surfactant in detergents and emulsifiers, offering superior stability in hard water compared to sulfate-based surfactants .
Drug Delivery Systems
Its micelles encapsulate hydrophobic drugs (e.g., paclitaxel), improving bioavailability. In vitro studies demonstrate sustained release over 72 hours .
Recent Research and Developments
Recent work by Mirgorodskaya et al. (2018) highlights its role in enhancing PAH solubility, with potential applications in environmental remediation . Ongoing studies focus on hybrid micelles for targeted cancer therapy.
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